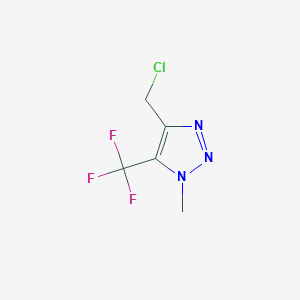
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a trifluoromethyl group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group can influence the pharmacokinetic properties of a compound .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of a drug toward its target .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is associated with compounds containing a trifluoromethyl group, is known for its mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the triazole ring. This can be achieved by reacting a triazole precursor with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of triazole N-oxides.
Reduction Reactions: Formation of dihydrotriazoles.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole:
4-(Bromomethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole makes it unique. The trifluoromethyl group enhances its lipophilicity and stability, while the chloromethyl group provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWUMURKIVNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)
![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)
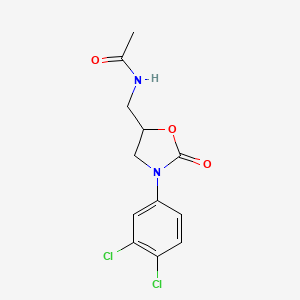
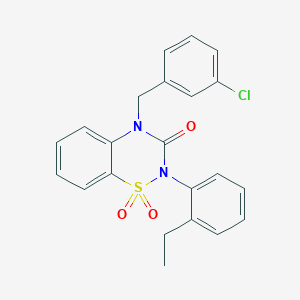
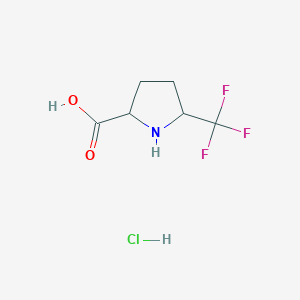
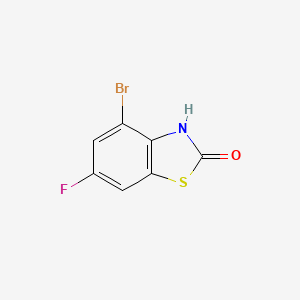
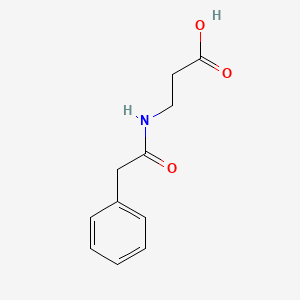
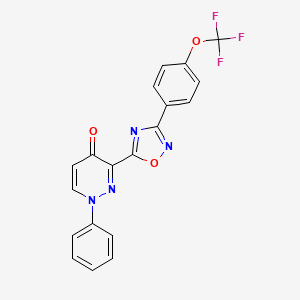
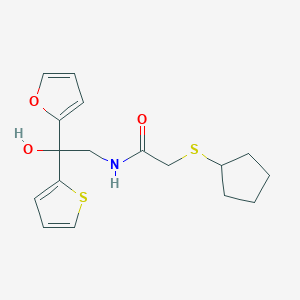
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)


